Predicted Lipophilicity (XLogP3) Comparison: 2-Hydrazinyl vs. 2-Chloro-7-methoxy-4-methylquinoline
The computed partition coefficient XLogP3-AA for 2-hydrazinyl-7-methoxy-4-methylquinoline is 2.1, which is approximately 1.4 log units lower than that of 2-chloro-7-methoxy-4-methylquinoline (XLogP3 = 3.5) [1][2]. This reduced lipophilicity is attributable to the polar hydrazinyl moiety replacing the hydrophobic chlorine atom, predicting improved aqueous solubility, lower non-specific protein binding, and a different tissue distribution profile for the hydrazinyl analog [1].
| Evidence Dimension | Predicted lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3 = 2.1 |
| Comparator Or Baseline | 2-Chloro-7-methoxy-4-methylquinoline: XLogP3 = 3.5 |
| Quantified Difference | ΔXLogP3 ≈ −1.4 (hydrazinyl more hydrophilic) |
| Conditions | PubChem computed descriptor using XLogP3 3.0 algorithm |
Why This Matters
A ΔXLogP3 of −1.4 predicts ~25-fold higher relative aqueous solubility and reduced membrane permeability, which directly impacts assay buffer compatibility, oral absorption potential, and hit triage decisions in early-stage drug discovery.
- [1] PubChem. (2025). 2-Hydrazinyl-7-methoxy-4-methylquinoline. Computed Properties: XLogP3-AA = 2.1. CID 332888. View Source
- [2] Clinisciences. (2025). 2-Chloro-7-methoxy-4-methylquinoline. Physicochemical Data: XLogP3 = 3.5. Product AG006AMH. View Source
